2,7-Dinitrocarbazole
Description
2,7-Dinitrocarbazole (CAS: 344863-34-9; molecular formula: C₁₂H₇N₃O₄, molecular weight: 257.20 g/mol) is a nitro-substituted carbazole derivative synthesized via nitration of carbazole. The compound features two nitro groups at the 2- and 7-positions of the carbazole core, which significantly influence its electronic and photophysical properties . Its synthesis typically yields a mixture of isomers, with this compound constituting 30–35% of the product and the 3,6-dinitrocarbazole isomer forming the majority (50–60%) . The compound crystallizes as golden leaflets with a melting point of 344–346°C, distinguishing it from the higher-melting 3,6-isomer (386–387°C) . Its nitro groups enhance electron-withdrawing effects, making it a candidate for applications in optoelectronics and supramolecular chemistry.
Properties
Molecular Formula |
C12H7N3O4 |
|---|---|
Molecular Weight |
257.20 g/mol |
IUPAC Name |
2,7-dinitro-9H-carbazole |
InChI |
InChI=1S/C12H7N3O4/c16-14(17)7-1-3-9-10-4-2-8(15(18)19)6-12(10)13-11(9)5-7/h1-6,13H |
InChI Key |
LJRSHKJYQVMZTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC3=C2C=CC(=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The 2,7-substitution pattern in carbazole derivatives leads to distinct electronic properties compared to 3,6-substituted isomers. For example, 2,7-dinitrocarbazole exhibits a lower melting point than 3,6-dinitrocarbazole, likely due to reduced symmetry and weaker intermolecular interactions .
- Synthetic Yields: this compound is a minor product in nitration reactions, whereas pyridinyl ethynyl derivatives (e.g., 2,7-bis(pyridin-4-ylethynyl)-9H-carbazole) are synthesized via cross-coupling with low yields (19%) due to steric and electronic challenges .
Spectroscopic and Electronic Properties
Key Observations :
- Nitro vs. Ethynyl Groups : Nitro groups in this compound quench fluorescence, limiting its use in emissive applications. In contrast, pyridinyl ethynyl substituents enhance conjugation and enable tunable fluorescence, as seen in 2,7-bis(pyridin-4-ylethynyl)-9H-carbazole .
- Two-Photon Absorption : Theoretical studies show that 2,7-carbazole derivatives exhibit red-shifted absorption and higher two-photon absorption cross-sections than 3,6-isomers due to extended π-conjugation .
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : Nitro-substituted carbazoles are less common in optoelectronics due to fluorescence quenching but are valuable in explosives and dyes. Bromo and ethynyl derivatives are preferred for conjugated polymers and sensors .
- Polymer Performance : Poly(2,7-carbazole) derivatives outperform 3,6-polymers in solar cells due to improved charge transport and solubility .
Preparation Methods
Reaction Conditions and Limitations
The direct nitration of carbazole employs concentrated nitric acid under controlled temperatures (<50°C) to prevent over-nitration or decomposition. The reaction proceeds via electrophilic aromatic substitution, where the nitro group preferentially occupies the 2 and 7 positions due to the electron-donating nature of the carbazole’s nitrogen atom. However, this method faces challenges:
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Low regioselectivity : Competing nitration at the 3 and 6 positions often occurs, necessitating tedious purification.
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Moderate yields : Typical yields range from 40–60%, influenced by reaction time (6–24 hours) and acid concentration.
Mechanistic Insights
The nitration mechanism involves the generation of nitronium ions (NO₂⁺) from nitric acid, which attack the carbazole’s aromatic rings. The 2 and 7 positions are favored due to resonance stabilization of the intermediate σ-complex. Side reactions, such as oxidation of the carbazole backbone, are minimized by maintaining temperatures below 50°C.
Nitration of Substituted Biphenyls Followed by Cyclization
4,4′-Dibromobiphenyl as a Precursor
A patented method (CN102875447A) outlines a two-step synthesis starting from 4,4′-dibromobiphenyl:
-
Nitration :
-
Cyclization :
Key Advantages:
4,4′-Diiodobiphenyl-Based Synthesis
A two-step method adapts the above approach using 4,4′-diiodobiphenyl:
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Nitration :
-
Reagents : Fuming nitric acid in acetic acid.
-
Product : 2-nitro-4,4′-diiodobiphenyl (mixed with 4-iodo-4′-nitrobiphenyl).
-
-
Cyclization and alkylation :
Performance Metrics:
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Efficiency : The process avoids harsh conditions, achieving "reasonably efficient" yields.
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Applications : The product serves as a monomer for optoelectronic polymers.
Comparative Analysis of Preparation Methods
The table below contrasts the two dominant synthesis routes:
Optimization Strategies and Recent Advances
Catalyst and Solvent Selection
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